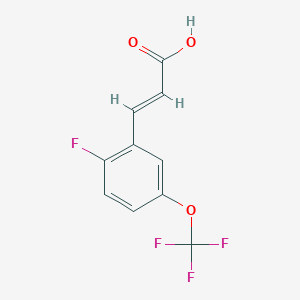

2-Fluoro-5-(trifluoromethoxy)cinnamic acid

Description

Properties

IUPAC Name |

(E)-3-[2-fluoro-5-(trifluoromethoxy)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F4O3/c11-8-3-2-7(17-10(12,13)14)5-6(8)1-4-9(15)16/h1-5H,(H,15,16)/b4-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVZNXJFJLLKTIY-DAFODLJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)C=CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1OC(F)(F)F)/C=C/C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Scheme

$$

\underset{\text{2-Fluoro-5-(trifluoromethoxy)bromobenzene}}{\ce{C7H2BrF4O}} + \underset{\text{Acrylic acid ester}}{\ce{CH2=CHCOOR}} \xrightarrow{\text{Pd catalyst}} \underset{\text{Ester intermediate}}{\ce{C10H8F4O3R}} \xrightarrow{\text{NaOH}} \underset{\text{Target compound}}{\ce{C10H6F4O3}}

$$

Key Parameters

| Component | Specification | Role |

|---|---|---|

| Bromoarene | 2-Fluoro-5-(trifluoromethoxy)bromobenzene | Electrophilic coupling partner |

| Acrylic acid ester | Methyl/ethyl acrylate | Nucleophilic partner |

| Catalyst | Pd(OAc)₂ (0.01–0.02 mol%) | Cross-coupling initiator |

| Base | K₂CO₃ or Et₃N | Reaction accelerator |

| Phase-transfer catalyst | Tetrabutylammonium bromide (0.1 eq) | Solubility enhancer |

| Solvent | DMF or DMSO | Polar aprotic medium |

| Temperature | 80–100°C | Optimal reactivity condition |

Process Steps

Critical Reaction Considerations

- Substituent Effects : The electron-withdrawing trifluoromethoxy group increases reaction rates in cross-coupling steps by activating the bromoarene.

- Catalyst Efficiency : Low Pd loading (0.01–0.02 mol%) suffices due to the high activity of Jeffery conditions (phase-transfer catalysis).

- Purification Challenges : Residual palladium must be removed via activated charcoal treatment to meet pharmaceutical-grade standards.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(trifluoromethoxy)cinnamic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The double bond in the cinnamic acid moiety can be reduced to form the corresponding saturated acid.

Substitution: The fluorine and trifluoromethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced acids, and substituted products depending on the reagents and conditions used .

Scientific Research Applications

Chemistry

Building Block for Synthesis:

2-Fluoro-5-(trifluoromethoxy)cinnamic acid serves as a crucial building block in the synthesis of more complex organic molecules. Its unique substituents allow for the exploration of novel reaction mechanisms and the development of new synthetic methodologies.

Reactivity:

The compound undergoes various chemical reactions, including oxidation, reduction, and substitution. For example:

| Reaction Type | Reaction Outcome |

|---|---|

| Oxidation | Formation of 2-fluoro-5-(trifluoromethoxy)benzoic acid |

| Reduction | Formation of 2-fluoro-5-(trifluoromethyl)phenylpropanoic acid |

| Substitution | Formation of various substituted derivatives depending on the nucleophile used |

Biology

Biological Activity:

Research indicates that derivatives of cinnamic acid exhibit significant biological activities, including antimicrobial and anti-inflammatory properties. For instance, studies have shown that compounds similar to this compound demonstrate notable antimicrobial effects against pathogens such as Staphylococcus aureus and Mycobacterium tuberculosis.

Case Study: Antimicrobial Activity

| Compound | Target | MIC (µM) |

|---|---|---|

| This compound | Staphylococcus aureus | 25.9 |

| This compound | MRSA | 12.9 |

This data suggests that this compound can outperform traditional antibiotics in certain scenarios, highlighting its potential as a therapeutic agent against resistant bacterial strains.

Anti-inflammatory Potential:

In vitro studies have demonstrated that this compound can modulate inflammatory responses by affecting NF-κB activity.

| Compound | Effect on NF-κB Activity | Percentage Change |

|---|---|---|

| This compound | Inhibition | -9% |

| Other compounds (R = 3-F-4-CF3) | Activation | +10–15% |

This modulation indicates potential applications in treating inflammatory diseases by downregulating pro-inflammatory pathways.

Medicine

Drug Development:

The compound is being investigated for its role in drug development, particularly as an enzyme inhibitor or receptor modulator. Its ability to bind to biomolecules can induce conformational changes in target proteins, affecting their function.

Enzyme Inhibition:

Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, leading to competitive inhibition that alters enzyme conformation and reduces catalytic efficiency.

Industry

Specialty Chemicals Production:

In industry, this compound is utilized in the production of specialty chemicals with unique properties such as enhanced thermal stability and resistance to degradation. Its applications extend to agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(trifluoromethoxy)cinnamic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethoxy groups can enhance its binding affinity to certain enzymes or receptors, leading to specific biological effects. The exact pathways and targets are still under investigation, but it is believed that these functional groups play a crucial role in its activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of cinnamic acid derivatives are highly dependent on substituent positions and electronic effects. Below is a comparative analysis of key analogues:

Key Observations:

Substituent Position and Electronic Effects: The 2-fluoro-5-(trifluoromethoxy) substitution pattern in the target compound provides a balance between steric bulk and electron-withdrawing capacity, which stabilizes the carboxylate anion and enhances radical scavenging activity compared to non-fluorinated cinnamic acids . Replacing -OCF₃ with -CF₃ (as in trans-3-Fluoro-5-(trifluoromethyl)cinnamic acid) increases lipophilicity (logP ~2.8 vs.

Biological Activity: In β-cell protection assays, cinnamic acid derivatives like this compound upregulate Nrf2-mediated antioxidant proteins (e.g., γ-GCSc, HO-1) and suppress apoptosis markers (BAX, caspase-3), outperforming non-fluorinated analogues . trans-3-Fluoro-5-(trifluoromethyl)cinnamic acid shows weaker antioxidative effects in similar models due to reduced resonance stabilization of the phenolic radical .

Physicochemical Properties :

- The trifluoromethoxy group (-OCF₃) introduces stronger electronegativity than -CF₃, improving dipole interactions in target binding .

- Fluorine at the ortho position (2-F) in the target compound may hinder enzymatic degradation, enhancing bioavailability compared to para -substituted analogues .

Antioxidant and Metabolic Activity:

Biological Activity

Overview

2-Fluoro-5-(trifluoromethoxy)cinnamic acid is a synthetic organic compound characterized by a fluorine atom and a trifluoromethoxy group attached to the aromatic ring. Its molecular formula is C10H6F4O3, with a molecular weight of 250.15 g/mol. This compound has garnered attention in biological research due to its potential therapeutic applications and interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, influencing various biochemical pathways. The presence of fluorine and trifluoromethoxy groups enhances its binding affinity to enzymes and receptors, which may lead to significant biological effects. Although the precise pathways are still under investigation, preliminary studies suggest that these functional groups play a crucial role in modulating enzyme activities and cellular responses .

Cytotoxic Effects

Research has shown that compounds within the cinnamic acid family can exhibit cytotoxic effects on various cancer cell lines. For instance, studies on related compounds demonstrated significant inhibition of cell proliferation in leukemia models, with IC50 values in the nanomolar range . These findings suggest that this compound may similarly affect cancer cell viability, although direct studies are required for confirmation.

Case Studies and Research Findings

- Antimicrobial Activity : In a comparative study of several cinnamic acid derivatives, compounds were tested against S. aureus and E. faecalis. The results indicated that modifications in the chemical structure significantly influenced antibacterial potency, suggesting that this compound could be further explored for its antimicrobial potential .

- Cytotoxicity : A study involving novel phosphoramidate analogues showed that structural modifications led to varying degrees of cytotoxicity against L1210 mouse leukemia cells. The findings pointed towards a mechanism involving intracellular release of active metabolites, which could be relevant for understanding the potential effects of this compound in similar contexts .

Data Table: Biological Activity Summary

Q & A

Q. Methodological Approach :

- Purity Verification : Confirm compound purity (>98%) via HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) and NMR (compare integrals for impurities) .

- Assay Reproducibility : Validate cell-based assays using positive controls (e.g., known kinase inhibitors if studying enzyme inhibition).

- Structural Confirmation : Use HRMS (High-Resolution Mass Spectrometry) to rule out degradation products .

What advanced analytical techniques resolve overlapping signals in NMR spectra caused by fluorine atoms?

Q. Advanced NMR Strategies :

- 19F NMR : Decouple 1H-19F coupling using inverse-gated decoupling to simplify spectra.

- 2D NMR : HSQC (Heteronuclear Single Quantum Coherence) to correlate 1H and 13C signals, distinguishing adjacent fluorines.

- Solvent Selection : Deuterated DMSO or CDCl3 enhances signal resolution for aromatic protons .

How should stability studies be designed to predict degradation pathways under physiological conditions?

Q. Experimental Design :

- Forced Degradation : Expose the compound to acidic (0.1M HCl) , basic (0.1M NaOH) , and oxidative (3% H2O2) conditions at 37°C.

- LC-MS Analysis : Identify degradation products using a Q-TOF mass spectrometer in positive ion mode.

- Kinetic Modeling : Calculate half-life (t1/2) using first-order kinetics under varying pH and temperature .

What in vitro pharmacological models are suitable for evaluating its anti-inflammatory activity?

Q. Assay Selection :

- COX-2 Inhibition : Use human recombinant COX-2 enzyme with arachidonic acid substrate; measure prostaglandin E2 (PGE2) via ELISA.

- NF-κB Reporter Assay : Transfect RAW 264.7 macrophages with a NF-κB luciferase plasmid and stimulate with LPS.

- Dose-Response Curves : Test concentrations from 1 nM to 100 µM; calculate IC50 values .

How can structure-activity relationship (SAR) studies be optimized for fluorinated cinnamic acid derivatives?

Q. SAR Strategy :

- Analog Synthesis : Replace trifluoromethoxy with -CF3 , -OCF2H , or -OCH3 to assess electronic effects.

- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to compare binding affinities with COX-2 or PPAR-γ.

- Meta Analysis : Correlate logP (lipophilicity) with cellular uptake using Caco-2 permeability assays .

What are the recommended storage conditions to prevent hydrolytic degradation?

Q. Stability Protocol :

- Temperature : Store at -20°C in amber vials to minimize light-induced degradation.

- Humidity Control : Use desiccants (silica gel) in sealed containers; avoid aqueous buffers unless lyophilized.

- Long-Term Stability : Confirm integrity via HPLC every 6 months ; discard if purity drops below 95% .

How can computational methods predict metabolic pathways for this compound?

Q. In Silico Workflow :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.